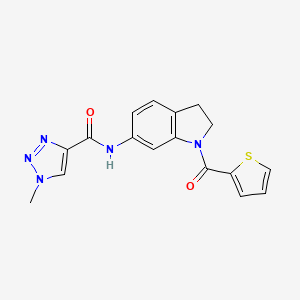
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1448053-14-2) is a complex organic compound that belongs to the class of triazole derivatives. Its unique structure, which combines a triazole core with an indolin moiety and a thiophene ring, suggests significant potential for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H15N5O2S with a molecular weight of 353.4 g/mol. The compound's structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₂S |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 1448053-14-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing azide and alkyne components in a copper-catalyzed reaction.
- Coupling with Indolin Derivatives : Employing amide coupling techniques to attach the indolin moiety.
- Purification and Characterization : Using spectroscopic methods such as NMR and IR for structural confirmation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, triazole derivatives have been shown to inhibit proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| H460 (Lung Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 4.5 | |
| PC-3 (Prostate Cancer) | 6.0 |
The mechanism of action may involve apoptosis induction and cell cycle arrest, as evidenced by morphological changes in treated cells.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown potential antimicrobial activity against various pathogens. For example, derivatives containing the triazole core have demonstrated effective inhibition against:
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies
Several studies have highlighted the biological potential of triazole derivatives:
- Study on Antiproliferative Effects : A recent investigation into various triazole derivatives reported that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in leukemia cell lines .
- DNA Interaction Studies : Another study evaluated the interaction of triazole compounds with DNA and found that some derivatives induced DNA damage without direct intercalation, suggesting alternative mechanisms of action .
Propriétés
IUPAC Name |
1-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-21-10-13(19-20-21)16(23)18-12-5-4-11-6-7-22(14(11)9-12)17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKRZOFKCAXKLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














